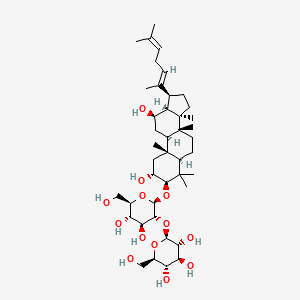

damulin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H70O13 |

|---|---|

Molecular Weight |

783.0 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C42H70O13/c1-20(2)10-9-11-21(3)22-12-14-42(8)29(22)23(45)16-28-40(6)17-24(46)36(39(4,5)27(40)13-15-41(28,42)7)55-38-35(33(50)31(48)26(19-44)53-38)54-37-34(51)32(49)30(47)25(18-43)52-37/h10-11,22-38,43-51H,9,12-19H2,1-8H3/b21-11+/t22-,23-,24-,25-,26-,27+,28-,29+,30-,31-,32+,33+,34-,35-,36+,37+,38+,40+,41-,42-/m1/s1 |

InChI Key |

BMSPHMYCTYOUPF-SNVBIOCGSA-N |

Isomeric SMILES |

CC(=CC/C=C(\C)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O)C)C |

Canonical SMILES |

CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of Damulin A: A Technical Guide to its Origin, Isolation, and Biological Activity

For Immediate Release

Damulin A, a dammarane-type saponin, has emerged as a significant bioactive compound with demonstrated potential in metabolic regulation and oncology. This technical guide provides an in-depth overview of the origin, isolation, and biological activities of this compound, tailored for researchers, scientists, and drug development professionals.

Origin and Discovery

This compound is a naturally occurring phytochemical first isolated and identified from the perennial vine Gynostemma pentaphyllum (Thunb.) Makino, a plant belonging to the Cucurbitaceae family.[1][2] Commonly known as Jiaogulan, G. pentaphyllum has a long history of use in traditional East Asian medicine.[3] The initial discovery and structural elucidation of this compound, along with its congener damulin B, were first reported in a 2011 publication in Bioorganic & Medicinal Chemistry by Nguyen et al.[4] This seminal work identified this compound as a novel dammarane-type glucoside.

A patented method has also been developed to increase the concentration of this compound and damulin B in Gynostemma pentaphyllum extracts through treatment with high temperature and pressure.[3]

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a composite methodology based on published literature for the isolation of this compound from Gynostemma pentaphyllum.

2.1.1 Extraction

-

Plant Material: Dried leaves of Gynostemma pentaphyllum are used as the starting material.

-

Initial Extraction: The dried leaves are extracted with 50% ethanol at 90°C for 6 hours. The supernatant is collected. This process is repeated, and the supernatants from both extractions are combined.[3]

-

Solvent Partitioning: The combined ethanol extract is then subjected to sequential solvent partitioning with n-hexane, ethyl acetate, and n-butanol to separate compounds based on polarity.[3]

2.1.2 Chromatographic Purification

-

Column Chromatography: The n-butanol fraction, which is enriched with saponins, is subjected to column chromatography for further separation. While specific details from the original discovery paper are proprietary, a general approach involves silica gel and/or reversed-phase C18 columns.[4]

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using semi-preparative HPLC.[4]

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a common method for the quantification of this compound in plant extracts and formulations.

2.2.1 Chromatographic Conditions

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of 0.1% formic acid in water (A) and methanol (B) |

| Flow Rate | 1.0 mL/min |

| Detection | 254 nm |

| Injection Volume | 10 µL |

2.2.2 Sample and Standard Preparation

-

Standard Solution: A stock solution of purified this compound is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution.

-

Sample Preparation: The dried extract of Gynostemma pentaphyllum is dissolved in methanol, filtered through a 0.20 µm PTFE syringe filter before injection.[5]

Cell-Based Assays

2.3.1 Cell Culture

-

L6 Myotube Cells: Used for studying metabolic effects, such as AMPK activation. These cells are cultured in DMEM supplemented with 10% FBS and differentiated into myotubes with 2% horse serum.[6]

-

A549 Human Lung Adenocarcinoma Cells: Employed for cytotoxicity and anti-cancer studies. These cells are maintained in DMEM with 10% FBS.[7]

-

Human Dermal Papilla Cells (hDPCs): Utilized for investigating effects on hair growth and related signaling pathways.[8]

2.3.2 Cytotoxicity Assessment (MTT Assay)

-

Cell Seeding: A549 cells are seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to attach overnight.[9]

-

Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 10-400 µM) for 24 to 48 hours.[9]

-

MTT Addition: 10 µL of MTT solution (10 mg/mL) is added to each well four hours before the end of the incubation period.[9]

-

Solubilization: The formazan crystals are dissolved by adding 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 N HCl).[9]

-

Absorbance Measurement: The absorbance is read at 550 nm using a microplate reader.[9]

2.3.3 Western Blot Analysis for Signaling Pathway Elucidation

-

Cell Lysis: Treated cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[10]

-

Protein Quantification: Protein concentration in the lysates is determined using a Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[10]

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies overnight at 4°C. This is followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.[10]

Quantitative Data Summary

Table 1: Cytotoxicity of this compound

| Cell Line | Assay | IC50 (µM) | Reference |

| A549 (Human Lung Cancer) | MTT | Not explicitly stated, but significant viability decrease at 10 µM | [11] |

Signaling Pathways and Experimental Workflows

AMPK Signaling Pathway

This compound is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[6]

Wnt/β-catenin Signaling Pathway

Damulin B, a structurally similar compound isolated alongside this compound, has been shown to activate the Wnt/β-catenin pathway.[8]

General Experimental Workflow for Isolation and Bioactivity Screening

References

- 1. researchgate.net [researchgate.net]

- 2. Determination by UPLC-MS of four dammarane-type saponins from heat-processed Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US8357786B2 - Method for preparing Gynostemma pentaphyllum extract with increasing this compound and damulin B contents, and pharmaceutical compositions of the same for treating metabolic disease - Google Patents [patents.google.com]

- 4. KR20140079139A - A Method for isolating this compound and this compound from Gynostemma pentaphyllum - Google Patents [patents.google.com]

- 5. e-nps.or.kr [e-nps.or.kr]

- 6. Activation of AMP-Activated Protein Kinase and Stimulation of Energy Metabolism by Acetic Acid in L6 Myotube Cells | PLOS One [journals.plos.org]

- 7. mdpi.com [mdpi.com]

- 8. Gynostemma pentaphyllum Hydrodistillate and Its Major Component Damulin B Promote Hair Growth-Inducing Properties In Vivo and In Vitro via the Wnt/β-Catenin Pathway in Dermal Papilla Cells [mdpi.com]

- 9. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

damulin A discovery from Gynostemma pentaphyllum

An In-depth Technical Guide to Damulin A from Gynostemma pentaphyllum

Introduction

Gynostemma pentaphyllum, a perennial vine of the family Cucurbitaceae, has a long history of use in traditional medicine, particularly in Southern China where it is often referred to as "Southern Ginseng" or the "herb of immortality"[1]. It has been traditionally consumed for its purported benefits in promoting longevity and vitality[1]. Modern scientific investigation into its chemical constituents has led to the discovery of a class of saponins known as gypenosides. Among these, the novel dammarane-type saponins, this compound and damulin B, have been identified as significant bioactive compounds[2]. This document provides a comprehensive technical overview of the discovery, biological activities, and experimental protocols related to this compound.

Discovery and Structural Elucidation

This compound was first isolated from the leaves of Gynostemma pentaphyllum[2][3]. Its discovery was part of research aimed at identifying the active compounds responsible for the plant's beneficial effects on glucose and lipid metabolism[2]. The chemical structure of this compound was elucidated using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry[2].

Chemical Structure: this compound is a dammarane-type glucoside[2].

-

Systematic Name: 2α,3β,12β-trihydroxydammar-20(22)-E,24-diene-3-O-[β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside][2]

-

Molecular Formula: C42H70O13[4]

Biological Activities

This compound has demonstrated significant bioactivity in two primary areas: metabolic regulation through AMP-activated protein kinase (AMPK) activation and anti-cancer effects.

Metabolic Regulation via AMPK Activation

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating glucose and lipid metabolism[2]. Activation of AMPK can help ameliorate metabolic abnormalities associated with conditions like obesity and type-2 diabetes[2]. This compound has been identified as a potent activator of AMPK[2][5].

The activation of AMPK by this compound initiates a cascade of downstream events that contribute to improved metabolic health:

-

Increased Glucose Uptake: this compound enhances glucose uptake in L6 myotube cells by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane[2][6].

-

Enhanced Fatty Acid Oxidation: It stimulates β-oxidation of fatty acids, a catabolic process that breaks down fatty acids to produce energy[2][3].

-

Inhibition of Anabolic Pathways: Upon activation, AMPK phosphorylates downstream targets, which leads to the inhibition of ATP-consuming anabolic pathways like fatty acid and cholesterol synthesis[5].

Anti-Cancer Activity

In addition to its metabolic effects, this compound has been shown to possess anti-cancer properties[4][7]. It exhibits cytotoxicity against various cancer cell lines, with its effect on human lung carcinoma A549 cells being a notable example[4][7].

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Cytotoxicity of this compound against Cancer Cells

| Cell Line | Cancer Type | IC50 Value | Reference |

| A549 | Human Lung Carcinoma | 59.2 μM | [4][7] |

Experimental Protocols

This section details the methodologies used in the key experiments to characterize this compound.

Isolation and Purification of this compound

A standardized method for isolating this compound in large quantities has been developed, which is crucial for further research and potential therapeutic applications[8].

-

Extraction: The dried leaves of Gynostemma pentaphyllum are subjected to extraction, often using a 50% ethanol solution. The resulting extract may be further processed, for instance by heat and high pressure, which has been shown to increase the content of this compound and B[3][6].

-

Chromatographic Separation: The crude extract is then subjected to a series of column chromatography steps to separate the different components.

-

Purification: Final purification of this compound is typically achieved using high-performance liquid chromatography (HPLC) to yield the pure compound[9].

-

Structural Verification: The identity and purity of the isolated this compound are confirmed using analytical techniques such as NMR and mass spectrometry[2][9].

Cell Culture

-

L6 Myotube Cells: These rat skeletal muscle cells are a common model for studying glucose uptake and metabolism. They are cultured and differentiated into myotubes before being treated with this compound for AMPK activation and glucose uptake assays[2].

-

A549 Cells: This human lung adenocarcinoma cell line is used to evaluate the anti-cancer properties of this compound. The cells are cultured in appropriate media and treated with varying concentrations of this compound to determine its cytotoxic effects[4][7].

AMPK Activation Assay

-

Cell Treatment: Differentiated L6 myotube cells are treated with this compound for a specified period.

-

Protein Extraction: After treatment, total protein is extracted from the cells.

-

Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

-

Detection: Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The ratio of p-AMPK to total AMPK is calculated to determine the extent of AMPK activation[2].

Glucose Uptake Assay

-

Cell Treatment: L6 myotube cells are treated with this compound.

-

Glucose Transport: The cells are then incubated with a fluorescently labeled glucose analog, such as 2-NBDG.

-

Measurement: The amount of 2-NBDG taken up by the cells is quantified using a fluorescence plate reader. An increase in fluorescence indicates enhanced glucose uptake[2].

Fatty Acid Oxidation Assay

-

Cell Treatment: L6 myotube cells are incubated with this compound.

-

Substrate Addition: A radiolabeled fatty acid, such as [1-¹⁴C]palmitic acid, is added to the cell culture medium.

-

Measurement: The rate of fatty acid oxidation is determined by measuring the amount of radiolabeled CO₂ produced by the cells[2].

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: A549 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a defined period (e.g., 24-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength. The cell viability is calculated relative to untreated control cells, and the IC50 value is determined[10].

Visualizations

Signaling Pathways and Workflows

Caption: this compound activates AMPK, leading to metabolic benefits.

Caption: Workflow for the isolation and purification of this compound.

Caption: Experimental workflow for assessing this compound cytotoxicity.

Conclusion

This compound, a novel saponin discovered from Gynostemma pentaphyllum, has emerged as a promising bioactive compound with significant therapeutic potential. Its ability to potently activate AMPK positions it as a candidate for the development of new treatments for metabolic disorders such as obesity and type 2 diabetes[2][11]. Furthermore, its demonstrated cytotoxic effects against cancer cells suggest its potential application in oncology[4][7]. The detailed experimental protocols and established isolation methods provide a solid foundation for further research into the mechanisms of action and clinical utility of this compound. Continued investigation is warranted to fully elucidate its pharmacological profile and translate these preclinical findings into therapeutic applications.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. glpbio.com [glpbio.com]

- 5. Gynostemma pentaphyllum for AMPK activation | Jiaogulan.org [jiaogulan.org]

- 6. US8357786B2 - Method for preparing Gynostemma pentaphyllum extract with increasing this compound and damulin B contents, and pharmaceutical compositions of the same for treating metabolic disease - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. KR20140079139A - A Method for isolating this compound and this compound from Gynostemma pentaphyllum - Google Patents [patents.google.com]

- 9. Isolation and structural elucidation of tiamulin metabolites formed in liver microsomes of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Betulin inhibits lung carcinoma proliferation through activation of AMPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Damulin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damulin A is a dammarane-type saponin isolated from the plant Gynostemma pentaphyllum, a traditional medicinal herb.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. It is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The document details the methodologies for relevant in vitro assays and visualizes the primary signaling pathway and experimental workflows.

Chemical Structure and Properties

This compound is a triterpenoid saponin with the systematic IUPAC name 2α,3β,12β-trihydroxydammar-20(22)-E,24-diene-3-O-[β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside]. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C42H70O13 | --INVALID-LINK-- |

| Molecular Weight | 783.0 g/mol | --INVALID-LINK-- |

| CAS Number | 1202868-74-3 | --INVALID-LINK-- |

| Physical Description | Powder | --INVALID-LINK-- |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | --INVALID-LINK-- |

| Storage | Store at -20°C | --INVALID-LINK-- |

Biological Activity and Mechanism of Action

The primary biological activity of this compound is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] Activation of AMPK by this compound leads to a cascade of downstream effects, including the stimulation of fatty acid β-oxidation and enhanced glucose uptake in muscle cells.[1] These effects contribute to its potential therapeutic applications in metabolic disorders.

Furthermore, this compound has demonstrated cytotoxic activity against certain cancer cell lines. This anti-cancer effect is also linked to its ability to activate AMPK, which can induce apoptosis and inhibit cell proliferation.

Quantitative Biological Data

| Assay | Cell Line | Result (IC50) | Reference |

| Cytotoxicity | A549 (Human Lung Carcinoma) | 59.2 µM | --INVALID-LINK-- |

Signaling Pathway

The activation of AMPK by this compound initiates a signaling cascade that influences cellular metabolism. A simplified representation of this pathway is depicted below.

Caption: this compound activates AMPK, leading to metabolic regulation.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Isolation and Purification of this compound from Gynostemma pentaphyllum

A general workflow for the isolation and purification of this compound is presented below.

Caption: Workflow for this compound isolation and purification.

Protocol:

-

Extraction: Dried and powdered leaves of Gynostemma pentaphyllum are extracted with 80% aqueous methanol using ultrasonication.

-

Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography over silica gel or octadecylsilane (ODS) and eluted with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to separate fractions.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are pooled and further purified by preparative HPLC to yield pure this compound.

AMPK Activation Assay by Western Blot

This protocol outlines the detection of AMPK activation by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).

Caption: Western blot workflow for AMPK activation.

Protocol:

-

Cell Culture and Treatment: L6 myotubes are cultured to differentiation and then treated with various concentrations of this compound for a specified time.

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software, and the ratio of phosphorylated protein to total protein is calculated to determine the extent of AMPK activation.

Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound on A549 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4]

Protocol:

-

Cell Seeding: A549 cells are seeded into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, and the cells are incubated for 24 to 72 hours.

-

MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[2]

-

Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) is added to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Glucose Uptake Assay (2-NBDG)

This protocol details the measurement of glucose uptake in L6 myotubes using the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).[5][6][7][8][9]

Protocol:

-

Cell Culture and Differentiation: L6 myoblasts are cultured and differentiated into myotubes in a 24- or 96-well plate.

-

Serum Starvation: Differentiated myotubes are serum-starved for 3-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

-

Compound Treatment: Cells are treated with this compound at various concentrations for a specified time. A positive control (e.g., insulin) is included.

-

2-NBDG Incubation: 2-NBDG is added to each well to a final concentration of 50-100 µM, and the cells are incubated for 30-60 minutes at 37°C.[9]

-

Termination of Uptake: The 2-NBDG containing medium is removed, and the cells are washed three times with ice-cold KRH buffer to stop the glucose uptake.

-

Fluorescence Measurement: The fluorescence intensity in the cells is measured using a fluorescence microplate reader or a flow cytometer (Excitation/Emission ~485/535 nm).

-

Data Analysis: The fluorescence intensity is normalized to the protein content of each well, and the fold change in glucose uptake relative to the untreated control is calculated.

References

- 1. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. scribd.com [scribd.com]

- 5. assaygenie.com [assaygenie.com]

- 6. scholarworks.uark.edu [scholarworks.uark.edu]

- 7. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abcam.com [abcam.com]

- 9. docs.aatbio.com [docs.aatbio.com]

Damulin A: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damulin A, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has emerged as a molecule of significant interest in metabolic research. While its structural analog, damulin B, has been more extensively studied for its anti-cancer properties, this guide focuses on the core mechanism of action attributed to this compound: the activation of AMP-activated protein kinase (AMPK). This pathway is a central regulator of cellular energy homeostasis and its modulation has therapeutic implications for metabolic diseases. This document provides an in-depth overview of the signaling cascade initiated by this compound, supported by available quantitative data and detailed experimental protocols.

Core Mechanism of Action: AMPK Activation

The primary and most well-documented mechanism of action for this compound is the potent activation of AMP-activated protein kinase (AMPK).[1][2] AMPK acts as a cellular energy sensor, being activated in response to an increase in the AMP:ATP ratio, which signals low energy status.[3] The activation of AMPK by this compound has been observed in L6 myotube cells, suggesting its potential role in regulating glucose and lipid metabolism.[1]

Upon activation, AMPK initiates a signaling cascade aimed at restoring cellular energy balance. This is achieved by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[2] Specifically, activated AMPK phosphorylates downstream targets, leading to increased glucose uptake and fatty acid oxidation.[1]

While direct anti-cancer mechanisms such as apoptosis and cell cycle arrest are more thoroughly documented for the related compound damulin B, this compound has demonstrated cytotoxic effects against human lung carcinoma A549 cells.[4][5]

Signaling Pathway

The activation of AMPK by this compound leads to the phosphorylation of downstream targets, including acetyl-CoA carboxylase (ACC). The phosphorylation of ACC inhibits its activity, leading to a decrease in malonyl-CoA levels. This reduction in malonyl-CoA relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), thereby promoting the transport of fatty acids into the mitochondria for β-oxidation. Furthermore, activated AMPK stimulates the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, enhancing glucose uptake into cells.[1]

Quantitative Data

The available quantitative data for this compound primarily focuses on its cytotoxic activity.

| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |

| This compound | A549 | Cytotoxicity | IC50 | 59.2 µM | [5] |

Note: The majority of detailed quantitative studies on apoptosis and cell cycle arrest have been conducted on the related compound, damulin B.[4][6]

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound and related compounds.

AMPK Activation Assay (Western Blot)

Objective: To determine the effect of this compound on the phosphorylation of AMPK and its downstream target ACC in a relevant cell line (e.g., L6 myotubes).

Methodology:

-

Cell Culture and Treatment:

-

Culture L6 myotube cells to 80-90% confluency in appropriate media.

-

Starve the cells in serum-free media for 2-4 hours prior to treatment.

-

Treat cells with varying concentrations of this compound or a vehicle control for a specified time period (e.g., 1-2 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C. A loading control such as β-actin or GAPDH should also be used.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels.

-

Experimental Workflow for AMPK Activation Analysis

Conclusion

The primary mechanism of action for this compound is the activation of the AMPK signaling pathway. This action positions this compound as a promising candidate for further investigation in the context of metabolic disorders such as obesity and type 2 diabetes. While it exhibits some cytotoxicity against cancer cells, the in-depth anti-cancer mechanisms, including the induction of apoptosis and cell cycle arrest, are more clearly defined for its counterpart, damulin B. Future research should focus on elucidating the specific molecular targets of this compound to fully understand its therapeutic potential and to explore any unique pharmacological properties that differentiate it from other dammarane-type saponins.

References

- 1. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gynostemma pentaphyllum for AMPK activation | Jiaogulan.org [jiaogulan.org]

- 3. mdpi.com [mdpi.com]

- 4. Inhibitory Effect of Damulin B from Gynostemma pentaphyllum on Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

Damulin A and the AMPK Activation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damulin A is a dammarane-type saponin isolated from the plant Gynostemma pentaphyllum, an herb used in traditional medicine.[1] Scientific research has identified this compound as a potent activator of AMP-activated protein kinase (AMPK), a critical enzyme in cellular energy homeostasis.[1][2] AMPK activation plays a crucial role in regulating glucose and lipid metabolism, making it a key therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1][3] This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the AMPK signaling pathway, including available data, experimental methodologies, and the putative mechanisms of action.

Mechanism of Action: The Core of this compound's Metabolic Effects

This compound has been shown to robustly activate AMPK in L6 myotube cells.[1] This activation is characterized by the phosphorylation of AMPK, which in turn leads to the phosphorylation and inhibition of its downstream target, acetyl-CoA carboxylase (ACC).[2][4] The inhibition of ACC is a key regulatory point in fatty acid metabolism, leading to a decrease in malonyl-CoA levels. This reduction in malonyl-CoA alleviates the inhibition of carnitine palmitoyltransferase 1 (CPT1), thereby promoting the oxidation of fatty acids.[2]

The activation of AMPK by this compound also stimulates glucose uptake in L6 myotube cells, a process associated with the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane.[1] These downstream effects highlight the potential of this compound to beneficially modulate glucose and lipid metabolism.[1][3]

While the downstream consequences of this compound-mediated AMPK activation are established, the precise upstream mechanism remains to be fully elucidated. The activation of AMPK is primarily regulated by three key mechanisms:

-

An increase in the cellular AMP:ATP ratio: This is the canonical activation mechanism where a decrease in cellular energy status leads to an increase in the AMP:ATP ratio, causing allosteric activation and promoting phosphorylation of AMPK by upstream kinases.[5]

-

Activation by the upstream kinase LKB1 (STK11): LKB1 is a constitutively active kinase that phosphorylates and activates AMPK in response to an increased AMP:ATP ratio.[6]

-

Activation by the upstream kinase CaMKK2: Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) can phosphorylate and activate AMPK in response to an increase in intracellular calcium levels, independent of changes in the AMP:ATP ratio.[7]

Currently, there is no direct evidence to definitively confirm which of these pathways is the primary mechanism for this compound-induced AMPK activation. Further research, potentially utilizing inhibitors of LKB1 (e.g., siRNA) or CaMKK2 (e.g., STO-609), or direct measurement of the AMP:ATP ratio following this compound treatment, is required to clarify the upstream signaling events.

Quantitative Data

The available literature strongly supports the activation of AMPK by this compound, though detailed quantitative data such as EC50 values are not extensively reported. The following tables summarize the key findings.

Table 1: Effects of this compound on AMPK Pathway Activation

| Compound | Cell Line | Target | Effect | Reference |

| This compound | L6 Myotubes | AMPK | Strong Activation | [1] |

| This compound | L6 Myotubes | ACC | Increased Phosphorylation | [2] |

Table 2: Metabolic Consequences of this compound-Induced AMPK Activation

| Compound | Cell Line | Metabolic Effect | Observation | Reference |

| This compound | L6 Myotubes | β-oxidation | Increased | [1] |

| This compound | L6 Myotubes | Glucose Uptake | Increased | [1] |

| This compound | L6 Myotubes | GLUT4 Translocation | Increased to plasma membrane | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway

The following diagram illustrates the known and potential signaling pathways involved in this compound-mediated AMPK activation.

Experimental Workflows

The following diagrams outline the general workflows for key experiments used to study the effects of this compound on the AMPK pathway.

Experimental Protocols

Western Blotting for AMPK and ACC Phosphorylation

This protocol is a generalized method for assessing the phosphorylation status of AMPK and ACC in L6 myotube cells upon treatment with this compound.

-

Cell Culture and Treatment:

-

Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

-

Treat differentiated L6 myotubes with varying concentrations of this compound for specified time periods. A vehicle control (e.g., DMSO) should be included.

-

-

Protein Extraction and Quantification:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel and perform SDS-PAGE.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Glucose Uptake Assay (2-Deoxyglucose Method)

This protocol outlines a common method for measuring glucose uptake in L6 myotubes.

-

Cell Preparation and Treatment:

-

Seed and differentiate L6 myotubes in 24- or 48-well plates.

-

Serum-starve the differentiated myotubes for 3-4 hours in serum-free DMEM.

-

Wash the cells with Krebs-Ringer-Phosphate (KRP) buffer.

-

Treat the cells with this compound at various concentrations in KRP buffer for the desired time. Include a positive control (e.g., insulin) and a vehicle control.

-

-

Glucose Uptake Measurement:

-

Add 2-deoxy-[³H]-glucose to each well and incubate for 10-30 minutes.

-

Terminate the uptake by washing the cells rapidly with ice-cold PBS.

-

Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH).

-

Transfer the cell lysates to scintillation vials.

-

Measure the radioactivity using a liquid scintillation counter.

-

Normalize the counts to the protein concentration of the lysate from parallel wells.

-

Conclusion

This compound is a promising natural compound that activates the AMPK signaling pathway, leading to beneficial metabolic effects such as increased fatty acid oxidation and glucose uptake. While its downstream effects are well-documented, further investigation is needed to fully elucidate the upstream mechanism of action. The protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in the context of metabolic diseases. Future studies should focus on obtaining detailed quantitative data and clarifying the roles of LKB1, CaMKK2, and cellular energy status in this compound-mediated AMPK activation.

References

- 1. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gynostemma pentaphyllum for AMPK activation | Jiaogulan.org [jiaogulan.org]

- 4. US8357786B2 - Method for preparing Gynostemma pentaphyllum extract with increasing this compound and damulin B contents, and pharmaceutical compositions of the same for treating metabolic disease - Google Patents [patents.google.com]

- 5. Keeping the home fires burning: AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Damulin A: A Comprehensive Technical Review of Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damulin A is a dammarane-type saponin isolated from the plant Gynostemma pentaphyllum. Emerging scientific evidence has highlighted its potential as a bioactive compound with significant therapeutic promise. This technical guide provides a comprehensive review of the existing scientific literature on this compound, with a focus on its anti-cancer, metabolic-regulating, and anti-inflammatory properties. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed insights into the compound's mechanism of action, experimental validation, and potential for future therapeutic applications.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound and its closely related analogue, damulin B.

Table 1: Cytotoxicity of this compound and B in Cancer Cell Lines

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| This compound | A549 (Human Lung Carcinoma) | CCK-8 | 59.2 | [1][2] |

| Damulin B | A549 (Human Lung Carcinoma) | MTT | 21.9 | [3] |

| Damulin B | H1299 (Human Non-Small Cell Lung Cancer) | MTT | 21.7 | [3] |

Table 2: Metabolic Regulation Effects of Damulins

| Compound | Cell Line | Effect | Observation | Reference |

| This compound and B | L6 Myotubes (Rat Skeletal Muscle) | AMPK Activation | Strong phosphorylation of AMPK | [1] |

| This compound and B | L6 Myotubes (Rat Skeletal Muscle) | Increased Glucose Uptake | Enhanced translocation of GLUT4 to the plasma membrane | [1] |

| This compound and B | L6 Myotubes (Rat Skeletal Muscle) | Increased β-oxidation | Data not specified | [1] |

Table 3: Anti-inflammatory Effects of this compound and B

| Compound | Cell Line | Stimulus | Effect | Observation | Reference |

| This compound and B | RAW 264.7 (Mouse Macrophage) | LPS | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) | Mediated by suppression of NF-κB and MAPK signaling | [4] |

Key Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

AMPK Signaling Pathway in Metabolic Regulation

This compound is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK by this compound in skeletal muscle cells leads to increased glucose uptake and fatty acid oxidation, highlighting its potential in the management of metabolic disorders.

References

Damulin A: A Technical Guide for Researchers

An In-depth Examination of the Saponin with Anti-Cancer and Metabolic Regulatory Properties

Foreword

Damulin A, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has emerged as a compound of significant interest within the scientific community. Possessing both cytotoxic effects against cancer cells and the ability to modulate key metabolic pathways, this compound presents a dual-faceted potential for therapeutic development. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on its chemical properties, biological activities, and the experimental methodologies used to elucidate its functions.

Chemical and Physical Properties

This compound is a complex saponin with a well-defined chemical structure. Its fundamental properties are essential for its handling, formulation, and interpretation in experimental settings.

| Property | Value |

| CAS Number | 1202868-74-3 |

| Molecular Formula | C₄₂H₇₀O₁₃ |

| Molecular Weight | 783.00 g/mol |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-cancer and metabolic regulatory effects being the most prominent.

Anti-Cancer Activity

This compound has demonstrated cytotoxic activity against various cancer cell lines. Notably, it shows efficacy against human lung adenocarcinoma (A549) cells.

| Cell Line | Activity | IC₅₀ Value |

| A549 | Cytotoxicity | 59.2 µM |

The mechanism underlying its anti-cancer effects is an active area of research.

Metabolic Regulation

This compound plays a crucial role in cellular energy homeostasis through the activation of AMP-activated protein kinase (AMPK), a central regulator of metabolism.

Signaling Pathway of this compound in Metabolic Regulation

Caption: this compound activates AMPK, leading to increased β-oxidation and glucose uptake.

Activation of AMPK by this compound in L6 myotube cells leads to two significant downstream effects:

-

Increased β-oxidation: This process enhances the breakdown of fatty acids for energy production.

-

Increased glucose uptake: this compound promotes the translocation of the glucose transporter 4 (GluT4) to the plasma membrane, facilitating the transport of glucose into the cells.

These actions highlight the potential of this compound in the management of metabolic disorders such as obesity and type 2 diabetes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activities of this compound.

Cytotoxicity Assay against A549 Cells

This protocol outlines the determination of the cytotoxic effects of this compound on the human lung cancer cell line A549 using a Cell Counting Kit-8 (CCK-8) assay.

Experimental Workflow for Cytotoxicity Assay

Caption: Workflow for determining the cytotoxicity of this compound.

Methodology:

-

Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are then incubated for an additional 48 hours.

-

Assay: 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 2 hours.

-

Measurement: The absorbance is measured at 450 nm using a microplate reader. The IC₅₀ value is calculated from the resulting dose-response curve.

AMPK Activation Assay in L6 Myotubes

This protocol describes the assessment of AMPK activation in L6 myotube cells following treatment with this compound, typically measured by Western blotting for phosphorylated AMPK.

Methodology:

-

Cell Culture and Differentiation: L6 myoblasts are cultured and differentiated into myotubes.

-

Treatment: Differentiated L6 myotubes are treated with this compound at the desired concentrations and for the specified duration.

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

-

Detection and Analysis: Following incubation with secondary antibodies, the protein bands are visualized, and the band intensities are quantified to determine the ratio of p-AMPK to total AMPK.

Glucose Uptake Assay in L6 Myotubes

This protocol details the measurement of glucose uptake in L6 myotubes treated with this compound.

Methodology:

-

Cell Culture and Differentiation: L6 myoblasts are cultured and differentiated into myotubes.

-

Treatment: Differentiated L6 myotubes are treated with this compound.

-

Glucose Uptake Measurement: Cells are incubated with a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), for a defined period.

-

Analysis: The fluorescence intensity within the cells is measured using a fluorescence microplate reader or flow cytometer, which is proportional to the amount of glucose taken up by the cells.

Fatty Acid β-Oxidation Assay

This protocol outlines the measurement of fatty acid β-oxidation in L6 myotubes in the presence of this compound.

Methodology:

-

Cell Culture and Differentiation: L6 myoblasts are cultured and differentiated into myotubes.

-

Treatment: Differentiated L6 myotubes are treated with this compound.

-

β-Oxidation Measurement: Cells are incubated with a radiolabeled fatty acid, such as [³H]palmitic acid. The rate of β-oxidation is determined by measuring the amount of radiolabeled acetyl-CoA or other breakdown products generated.

Conclusion

This compound is a promising natural product with significant potential in both oncology and metabolic disease research. Its ability to induce cytotoxicity in cancer cells and activate the central metabolic regulator AMPK underscores its importance as a lead compound for further investigation. The experimental protocols detailed in this guide provide a foundation for researchers to explore the multifaceted activities of this compound and to advance our understanding of its therapeutic potential.

Methodological & Application

Application Notes and Protocols for Damulin A In Vitro Assays

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro biological activities of Damulin A, a dammarane-type saponin isolated from Gynostemma pentaphyllum. The protocols cover key assays for evaluating its anti-inflammatory, metabolic, and cytotoxic effects.

Assessment of Anti-Inflammatory Activity in Macrophages

This protocol details the procedure for evaluating the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1]

Experimental Protocol: Inhibition of Inflammatory Mediators

-

Cell Culture and Seeding:

-

Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seed the cells in a 96-well plate at a density of 4 x 10⁴ cells/well and allow them to adhere overnight.[2]

-

-

Compound Treatment:

-

Prepare stock solutions of this compound in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours before inducing inflammation.[3]

-

-

Inflammation Induction:

-

Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to the wells containing the cells and this compound.[2]

-

Include a vehicle control (DMSO) and a positive control (LPS only).

-

Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Assay: Collect the cell culture supernatant. Determine the concentration of nitrite, a stable product of NO, using the Griess reagent assay.[2][4]

-

Pro-inflammatory Cytokine (TNF-α, IL-6) and Prostaglandin E2 (PGE2) Assays: Measure the levels of TNF-α, IL-6, and PGE2 in the cell supernatant using commercially available ELISA kits, following the manufacturer's instructions.[1][4]

-

-

Data Analysis:

-

Calculate the percentage inhibition of each mediator for the this compound-treated groups compared to the LPS-only control.

-

Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition).

-

Experimental Workflow: Anti-Inflammatory Assay

Caption: Workflow for the in vitro anti-inflammatory assay.

Assessment of Metabolic Activity via AMPK Activation

This compound and the related compound Damulin B are known activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[5][6] This protocol describes how to assess the activation of AMPK and its downstream effects on glucose and lipid metabolism in L6 myotube cells.

Experimental Protocol: AMPK Activation and Glucose Uptake

-

Cell Culture and Differentiation:

-

Culture L6 myoblasts in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

To induce differentiation into myotubes, switch the medium to α-MEM with 2% horse serum once the cells reach confluence. Maintain for 5-7 days.

-

-

Compound Treatment:

-

Treat the differentiated L6 myotubes with various concentrations of this compound for the desired time period (e.g., 1-24 hours).

-

-

Western Blot for AMPK Phosphorylation:

-

Lyse the cells and collect the protein extracts.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

-

Use secondary antibodies conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities to determine the ratio of p-AMPK to total AMPK. Increased phosphorylation indicates AMPK activation.[1]

-

-

Glucose Uptake Assay:

-

Following treatment with this compound, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Incubate the cells with a fluorescent glucose analog (e.g., 2-NBDG) for 30-60 minutes.

-

Wash the cells to remove excess 2-NBDG and measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates enhanced glucose uptake.[5]

-

-

Fatty Acid β-Oxidation Assay:

-

Culture L6 myotubes in a 96-well plate and treat with this compound.

-

Add a substrate mixture containing radiolabeled fatty acids (e.g., ³H-palmitic acid).

-

After incubation, measure the amount of radiolabeled acetyl-CoA produced, which reflects the rate of β-oxidation.[5]

-

Signaling Pathway: this compound Mechanism of Action

Caption: Key signaling pathways modulated by this compound.

Assessment of Cytotoxicity

It is crucial to determine the cytotoxic profile of this compound to identify a therapeutic window where it exerts its biological effects without causing significant cell death. The MTT assay is a standard colorimetric method for assessing cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding:

-

Seed cells (e.g., RAW264.7 or A549) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.

-

Incubate for a period relevant to your functional assays (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of this compound concentration to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

-

Data Presentation

The following tables summarize the reported quantitative data for this compound and the structurally similar Damulin B.

Table 1: Cytotoxicity Data (IC₅₀ Values)

| Compound | Cell Line | Assay | IC₅₀ Value (µM) | Citation |

| This compound | A549 | Cytotoxicity | 59.2 | [7] |

| This compound | RAW264.7 | Cytotoxicity | >18 | [1] |

| Damulin B | A549 | Cytotoxicity | 21.9 | [3] |

| Damulin B | H1299 | Cytotoxicity | 21.7 | [3] |

Table 2: Bioactivity Data

| Compound | Cell Line | Assay | Effective Concentration | Effect | Citation |

| Damulin B | A549 & H1299 | Apoptosis & ROS | 20-24 µM | Induces apoptosis and ROS production. | [3] |

| Damulin B | SW1353 | Anti-inflammatory | 10-80 µM | Inhibits IL-1β-induced NO and PGE2 production. | [3] |

| This compound/B | L6 Myotubes | AMPK Activation | Not specified | Strongly activate AMPK. | [5] |

| This compound/B | RAW264.7 | Anti-inflammatory | Not specified | Inhibit LPS-induced TNF-α and IL-6. | [1] |

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anti-inflammatory effect and mechanism of active parts of Artemisia mongolica in LPS-induced Raw264.7 cells based on network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. glpbio.com [glpbio.com]

Application Notes and Protocols for Damulin A Cell-Based Assay Optimization

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on optimizing cell-based assays for damulin A, a dammarane-type saponin with potential therapeutic applications.

Introduction

This compound is a novel saponin isolated from Gynostemma pentaphyllum, a plant used in traditional medicine.[1] Alongside its close structural analog damulin B, this compound has been identified as a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2] Activation of AMPK by this compound can influence glucose and lipid metabolism, suggesting its potential in addressing metabolic disorders.[1][2] Furthermore, this compound has demonstrated cytotoxic effects against cancer cells, indicating its potential as an anti-cancer agent.[3][4]

These protocols and notes are designed to facilitate the development and optimization of robust cell-based assays to investigate the bioactivity of this compound.

Data Presentation

The following tables summarize the quantitative data available for this compound and the closely related damulin B, providing a baseline for assay development.

Table 1: Cytotoxicity of this compound and Damulin B in Human Cancer Cell Lines

| Compound | Cell Line | Assay Duration | IC50 Value (µM) | Reference |

| This compound | A549 | Not Specified | 59.2 | [3] |

| Damulin B | A549 | Not Specified | 21.9 | [5] |

| Damulin B | H1299 | Not Specified | 21.7 | [5] |

Table 2: Effective Concentrations of Damulin B in Various Cell-Based Assays

| Cell Line | Assay | Effective Concentration (µM) | Duration | Observed Effect | Reference |

| A549, H1299 | Apoptosis & ROS Production | 20-24 | 24 h | Induction of apoptosis and reactive oxygen species production. | [5] |

| A549, H1299 | Mitochondrial Membrane Potential | 20-24 | 24 h | Loss of mitochondrial membrane potential. | [5] |

| A549, H1299 | Colony Formation & Migration | 20-24 | 24 h | Reduction in colony formation and inhibition of cell migration. | [5] |

| A549, H1299 | Cell Cycle Analysis | 20-24 | 24 h | Induction of G0/G1 phase arrest. | [5] |

| HEK293 | Inhibition of Cisplatin-induced Apoptosis | 2.5-20 | 24 h | Inhibition of apoptosis induced by cisplatin. | [5] |

| SW1353 | Inhibition of IL-1β-induced NO & PGE2 | 10-80 | 1 h | Inhibition of nitric oxide and prostaglandin E2 production. | [5] |

| L6 myotubes | Glucose Uptake | 1.2-12 | Not Specified | Increased 2-deoxy-[3H]D-glucose uptake. | [5] |

Signaling Pathways

This compound's biological activities are mediated through key signaling pathways. Understanding these pathways is crucial for designing mechanism-based assays.

Caption: this compound activates AMPK, leading to increased glucose uptake and fatty acid oxidation.

References

- 1. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Damulin A in L6 Myotube Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damulin A, a novel dammarane-type saponin isolated from the medicinal plant Gynostemma pentaphyllum, has been identified as a potent activator of AMP-activated protein kinase (AMPK) in L6 myotube cells.[1] Activation of AMPK is a key therapeutic target for metabolic diseases such as type 2 diabetes. In skeletal muscle, AMPK activation leads to an increase in glucose uptake and fatty acid oxidation, thereby improving glucose homeostasis. These application notes provide a comprehensive overview of the effects of this compound on L6 myotube cells and detailed protocols for key experiments.

Mechanism of Action

This compound exerts its effects on L6 myotubes primarily through the activation of AMPK.[1] This master regulator of cellular energy metabolism, once activated, initiates a cascade of downstream events that collectively enhance glucose uptake and fatty acid β-oxidation. A key event in this pathway is the increased translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, facilitating the transport of glucose from the bloodstream into the muscle cells.[1]

Data Presentation

The following tables summarize the reported effects of this compound on L6 myotube cells. While specific quantitative dose-response data from a single source is not available in the public domain, the information is compiled from descriptions of its activity.

Table 1: Effect of this compound on Key Metabolic Parameters in L6 Myotubes

| Parameter | Effect | Significance | Reference |

| AMPK Activation | Strong activation | Central mechanism of action | [1] |

| Glucose Uptake | Increased | Potential for improving glycemic control | [1] |

| GLUT4 Translocation | Increased | Mechanism for enhanced glucose uptake | [1] |

| β-Oxidation | Increased | Potential for improving lipid metabolism | [1] |

Signaling Pathway

The signaling pathway initiated by this compound in L6 myotubes is centered around the activation of AMPK.

Experimental Workflow

A typical experimental workflow to investigate the effects of this compound on L6 myotubes is outlined below.

Experimental Protocols

L6 Myoblast Culture and Differentiation

Materials:

-

L6 rat myoblasts

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Culture plates/flasks

Protocol:

-

Myoblast Proliferation: Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: When cells reach 80-90% confluency, detach them using Trypsin-EDTA and seed them into appropriate culture plates (e.g., 6-well plates for protein analysis, 24-well plates for glucose uptake) at a density that will allow them to reach confluence.

-

Differentiation: Once the myoblasts are confluent, induce differentiation by switching the growth medium to DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

-

Myotube Formation: Maintain the cells in the differentiation medium for 5-7 days, replacing the medium every 48 hours, until multinucleated myotubes are formed.

This compound Treatment

Materials:

-

Differentiated L6 myotubes

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Serum-free DMEM

Protocol:

-

Prior to treatment, starve the differentiated L6 myotubes in serum-free DMEM for 2-4 hours.

-

Prepare working solutions of this compound in serum-free DMEM at the desired concentrations. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as in the highest this compound treatment group.

-

Remove the starvation medium and add the this compound-containing medium or vehicle control to the cells.

-

Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C and 5% CO2. The incubation time will depend on the specific endpoint being measured.

2-Deoxy-D-[³H]-glucose Uptake Assay

Materials:

-

Differentiated and treated L6 myotubes in 24-well plates

-

Krebs-Ringer-HEPES (KRH) buffer (140 mM NaCl, 5 mM KCl, 2.5 mM MgSO4, 1 mM CaCl2, 20 mM HEPES, pH 7.4)

-

2-Deoxy-D-[³H]-glucose

-

Unlabeled 2-deoxy-D-glucose

-

Cytochalasin B

-

0.1 M NaOH

-

Scintillation cocktail and vials

-

Scintillation counter

Protocol:

-

After this compound treatment, wash the cells twice with warm KRH buffer.

-

Incubate the cells in KRH buffer for 30 minutes at 37°C.

-

To initiate glucose uptake, add KRH buffer containing 2-deoxy-D-[³H]-glucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (e.g., 10 µM). For non-specific uptake control, pre-incubate a set of wells with cytochalasin B (e.g., 10 µM) for 20 minutes before adding the glucose solution.

-

Incubate for 10 minutes at 37°C.

-

Stop the uptake by aspirating the glucose solution and washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells by adding 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the lysate for normalization.

Western Blot for AMPK Phosphorylation

Materials:

-

Differentiated and treated L6 myotubes in 6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

After treatment, place the culture plates on ice and wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

To normalize, strip the membrane and re-probe with an antibody against total AMPKα.

GLUT4 Translocation Assay (Cell Surface Biotinylation)

Materials:

-

Differentiated and treated L6 myotubes

-

Sulfo-NHS-SS-Biotin

-

Quenching solution (e.g., glycine in PBS)

-

Cell lysis buffer

-

Streptavidin-agarose beads

-

Primary antibody: anti-GLUT4

-

Western blot reagents (as above)

Protocol:

-

After this compound treatment, wash the cells with ice-cold PBS.

-

Incubate the cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes at 4°C to label cell surface proteins.

-

Quench the reaction by washing with quenching solution.

-

Lyse the cells and determine the protein concentration.

-

Incubate an equal amount of protein from each sample with streptavidin-agarose beads overnight at 4°C to pull down biotinylated (cell surface) proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using an anti-GLUT4 antibody.

Fatty Acid β-Oxidation Assay

Materials:

-

Differentiated and treated L6 myotubes in 12-well plates

-

[¹⁴C]-Palmitate complexed to BSA

-

KRH buffer

-

Perchloric acid (PCA)

-

Scintillation cocktail and vials

Protocol:

-

After this compound treatment, pre-incubate the cells with KRH buffer for 30 minutes.

-

Add KRH buffer containing [¹⁴C]-palmitate (e.g., 0.5 µCi/mL) complexed to BSA.

-

Incubate for 1-2 hours at 37°C.

-

Stop the reaction by adding ice-cold PCA.

-

Collect the medium and centrifuge to pellet any cell debris.

-

The supernatant contains the acid-soluble metabolites (¹⁴CO₂ and ¹⁴C-acid-soluble intermediates), which represent the products of β-oxidation.

-

Measure the radioactivity in the supernatant using a scintillation counter.

-

Normalize the results to the protein content of the cells.

References

Application Notes: Damulin A in A549 Cancer Cell Lines

A Note on Damulin A and Damulin B:

Conversely, a closely related compound, damulin B, has been the subject of more extensive investigation in the context of A549 cells.[2] The available literature provides detailed quantitative data on its cytotoxic, pro-apoptotic, and cell cycle-arresting properties, as well as insights into the molecular pathways it modulates.

Given the detailed requirements of this document for quantitative data, experimental protocols, and signaling pathway diagrams, and the high probability of user interest in the broader effects of damulins on A549 cells, the following application notes and protocols will focus on the well-documented effects of damulin B . This approach allows for a comprehensive and data-rich resource that aligns with the spirit of the original request.

Introduction

Damulin B, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has demonstrated significant anti-cancer properties against human non-small cell lung cancer A549 cells.[2] These notes provide a summary of the key findings related to the effects of damulin B on A549 cells, detailed protocols for relevant in vitro assays, and diagrams of the implicated signaling pathways. This information is intended for researchers and scientists in the field of oncology and drug development.

Data Presentation

The following tables summarize the quantitative data on the effects of damulin B on A549 cancer cell lines.

Table 1: Cytotoxicity of Damulin B on A549 Cells

| Compound | Cell Line | IC50 Value (µM) | Reference |

| Damulin B | A549 | 21.9 | [2] |

Table 2: Effects of Damulin B on Apoptosis and Cell Cycle in A549 Cells (24h treatment)

| Treatment Concentration (µM) | Effect | Observation | Reference |

| 20 - 24 | Apoptosis | Induces apoptosis and ROS production. | [2] |

| 20 - 24 | Mitochondrial Membrane Potential | Causes loss of mitochondrial membrane potential. | [2] |

| 20 - 24 | Cell Cycle | Induces G0/G1 phase arrest; reduces cell population in S and G2/M phases. | [2] |

Table 3: Modulation of Key Proteins by Damulin B in A549 Cells (24h treatment at 20-24 µM)

| Protein Category | Protein | Effect | Reference |

| Pro-apoptotic | Bax, Bid, tBid, p53 | Upregulation | [2] |

| Anti-apoptotic | Bcl-2 | Downregulation | [2] |

| Caspases | Procaspase-8, Procaspase-9 | Downregulation | [2] |

| Cleaved Caspase-8 | Upregulation | [2] | |

| Cell Cycle Regulators | CDK4, CDK6, Cyclin D1, Cyclin E1 | Downregulation | [2] |

| Metastasis-related | MMP-2, MMP-9 | Downregulation | [2] |

| Cytokine | IL-24 | Upregulation | [2] |

Experimental Protocols

Cell Culture

A549 cells are cultured in DMEM:Ham's F12 Medium supplemented with 10% fetal bovine serum and maintained at 37°C in a humidified atmosphere with 5% CO2. Cells should be subcultured when they reach 70-80% confluency to ensure optimal growth and health.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of damulin B on A549 cells.

Materials:

-

A549 cells

-

96-well plates

-

Damulin B stock solution

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed A549 cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of damulin B in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the prepared damulin B dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve damulin B).

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells after treatment with damulin B.

Materials:

-

A549 cells

-

6-well plates

-

Damulin B

-